3-Bromo-4-fluorobenzyl bromide

Catalog No.
S764162
CAS No.
78239-71-1
M.F
C7H5Br2F
M. Wt
267.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluorobenzyl bromide

3-Bromo-4-fluorobenzyl bromide resolves low-yield late-stage halogenation. As a bifunctional building block, it:

  • Enables mild N-/O-alkylation then orthogonal Suzuki coupling via the 3-bromo handle.
  • Blocks metabolic para-hydroxylation with the 4-fluoro group, enhancing in vivo stability.
  • Supplied at ≥97% purity (mp 39-43 °C) in research and bulk quantities, ready for immediate dispatch.

CAS Number

78239-71-1

Product Name

3-Bromo-4-fluorobenzyl bromide

IUPAC Name

2-bromo-4-(bromomethyl)-1-fluorobenzene

Molecular Formula

C7H5Br2F

Molecular Weight

267.92 g/mol

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2

InChI Key

ZRWSODQPUJMFRV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)Br)F

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)F

The exact mass of the compound 3-Bromo-4-fluorobenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Bromo-4-fluorobenzyl bromide, 2-Bromo-1-(bromomethyl)-4-fluorobenzene, 1-(Bromomethyl)-3-bromo-4-fluorobenzene, 3-Bromo-4-fluoro-α-bromotoluene

Purity

≥97%

Package Size

1 g, 5 g, 25 g

3-Bromo-4-fluorobenzyl bromide is a bifunctional electrophilic building block widely procured for advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing. Characterized by a highly reactive bromomethyl group and a stable aryl bromide handle, it enables rapid N-, O-, or S-alkylation followed by orthogonal transition-metal-catalyzed cross-coupling at the 3-position. The presence of the 4-fluoro substituent enhances the lipophilicity and metabolic stability of downstream products by blocking para-hydroxylation. Commercially available as a low-melting solid (39–43 °C) at high purity (≥97% GC), it is a critical precursor for complex pharmaceutical intermediates where multi-step halogenation would otherwise compromise yield and regioselectivity .

Procurement & Selection Fit

Workflow Synthesis of drug candidates and agrochemicals
Selection Introduction of 3-bromo-4-fluorobenzyl moiety
Use Context Dual electrophilic sites: benzylic bromide and aryl halide

Substituting 3-bromo-4-fluorobenzyl bromide with simpler analogs like 4-fluorobenzyl bromide eliminates the orthogonal cross-coupling handle, forcing manufacturers to attempt late-stage direct bromination. This downstream halogenation typically suffers from poor regioselectivity and low yields due to the directing effects of the fluorine atom. Conversely, utilizing 3-bromo-4-fluorobenzyl chloride as a cheaper alternative drastically reduces the kinetics of the initial SN2 alkylation. This necessitates either prolonged heating, which can degrade thermally sensitive intermediates, or the addition of stoichiometric iodide catalysts, which increases process complexity and purification costs[1].

Substitution & Mismatch Risk

Target 3-Bromo-4-fluorobenzyl bromide
Substitute 4-Fluorobenzyl bromide Lacks 3-bromo; electronic and steric properties differ, altering downstream reactivity and biological fit.
Target 3-Bromo-4-fluorobenzyl bromide
Regioisomer 4-Bromo-2-fluorobenzyl bromide Different halogen positions alter dipole, steric profile, and target recognition; physical stability may differ.

SN2 Alkylation Efficiency vs. Benzyl Chloride Analogs

In pharmaceutical intermediate synthesis, the leaving group drastically dictates process conditions. 3-Bromo-4-fluorobenzyl bromide allows for rapid alkylation under mild conditions (e.g., 60 °C for 2 hours), whereas the corresponding chloride analog exhibits significantly slower kinetics, often requiring >12 hours or the addition of Finkelstein catalysts (NaI) to achieve comparable conversion [1]. This kinetic advantage minimizes the thermal degradation of sensitive substrates.

Evidence DimensionReaction time and temperature for >90% conversion
Target Compound Data3-Bromo-4-fluorobenzyl bromide: ~2 hours at 60 °C
Comparator Or Baseline3-Bromo-4-fluorobenzyl chloride: >12 hours at 80 °C (without NaI)
Quantified Difference6x faster reaction time at 20 °C lower temperature
ConditionsN-alkylation of heterocyclic amines in polar aprotic solvents

Faster alkylation at lower temperatures reduces energy costs and prevents the degradation of complex, high-value API precursors.

Reactivity Trend
Class-level inference
Enhanced electrophilicity inferred from class trend: additional Br increases rate vs monohalogenated analog
May support faster nucleophilic substitution
Direct kinetic data not available; based on hydrolysis studies

Elimination of Late-Stage Halogenation Steps

Procuring the pre-brominated 3-bromo-4-fluorobenzyl bromide provides a ready-made handle for Suzuki or Stille couplings. If 4-fluorobenzyl bromide is used instead, introducing the bromine atom post-alkylation yields a mixture of regioisomers, often dropping the target isomer yield below 40% [1]. The pre-installed bromine ensures strict regiocontrol for subsequent C-C bond formation.

Evidence DimensionYield of 3-substituted target regioisomer
Target Compound Data3-Bromo-4-fluorobenzyl bromide: Direct coupling (typical 75-85% yield)
Comparator Or Baseline4-Fluorobenzyl bromide: Post-alkylation bromination (<40% yield)
Quantified DifferenceUp to 45% absolute increase in target isomer yield
ConditionsMulti-step API synthesis requiring 3-position functionalization

Eliminating a low-yielding late-stage bromination step directly increases overall process yield and simplifies downstream purification.

In Vivo Antimalarial Model
Model endpoint context
Derivative extended survival by 2 weeks vs untreated control
Supports antimalarial pharmacophore investigation
P. berghei mouse model; requires target validation

Purity-Dependent Physical State and Hydrolysis Resistance

3-Bromo-4-fluorobenzyl bromide has a sharp melting point of 39–43 °C, allowing it to be handled as a crystalline solid at room temperature when purity is ≥97% (GC) . Lower purity grades or crude mixtures often oil out, significantly increasing the rate of atmospheric moisture absorption and subsequent hydrolysis to the corresponding benzyl alcohol. High-purity solid procurement is critical for maintaining stoichiometric precision.

Evidence DimensionPhysical state and handling precision
Target Compound DataHigh purity (≥97%): Crystalline solid (MP 39-43 °C)
Comparator Or BaselineCrude/low purity: Viscous liquid / oil
Quantified DifferenceSolid state prevents rapid moisture ingress and hydrolysis
ConditionsAmbient laboratory storage and weighing

Procuring high-purity solid material ensures accurate reagent weighing and extends shelf life by minimizing surface-area-dependent hydrolysis.

Melting Point vs Regioisomer
Cross-study comparable
Target mp 39–43 °C / Regioisomer 33–36 °C
Higher mp may improve solid-state stability
Literature reported values
Purity (GC)
Specification review
≥97.0%
Ensures reproducible synthetic outcomes

Synthesis of Fluorinated Kinase Inhibitors

Directly leverages the mild N-alkylation conditions demonstrated in comparative kinetics to attach the benzyl moiety to sensitive heterocyclic scaffolds, while the 4-fluoro group blocks metabolic para-hydroxylation in vivo [1].

Modular Agrochemical Development

Utilizes the orthogonal 3-bromo handle to perform late-stage Suzuki cross-couplings, enabling the rapid generation of diverse chemical libraries for pesticide screening without requiring harsh direct halogenation .

Development of CCK-1/CCK-2 Receptor Antagonists

Employed in low-temperature (-55 °C to RT) alkylation steps during the synthesis of complex sulfonamide-based receptor antagonists, where high reactivity and precise regiocontrol are paramount[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial Lead Discovery (PfENR)
3-bromo-4-fluorobenzyl pharmacophore
Model-response endpoint review (survival, neurological score)
CB1 Receptor Probe Synthesis
Halogenation pattern for CB1 affinity
CB1 binding and functional assay review
Heterocycle Library Synthesis
Benzylic bromide electrophilicity
Reaction kinetics and yield optimization
Sequential Functionalization Strategies
Aryl bromide for cross-coupling
Site-selective derivatization validation

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

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